molecular formula C35H72O3 B080799 1,3-Bis(hexadecyloxy)propan-2-ol CAS No. 14690-01-8

1,3-Bis(hexadecyloxy)propan-2-ol

Numéro de catalogue: B080799
Numéro CAS: 14690-01-8
Poids moléculaire: 540.9 g/mol
Clé InChI: CSTYETQXRJUWCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Bis(hexadecyloxy)propan-2-ol is a synthetic lipid ether derivative of glycerol where the sn-1 and sn-3 positions are ether-linked to hexadecyl chains (C16), and the sn-2 position bears a hydroxyl group. This specific structure, featuring two long symmetric alkyl chains, makes it a valuable non-ionic surfactant and a critical intermediate in organic and materials synthesis. Its primary research applications include its use as a precursor for constructing novel lipid-based nanoparticles (LNPs), such as those used in drug delivery systems, and for the development of synthetic lipids for gene therapy research. The compound's mechanism of action in research settings is defined by its amphiphilic nature; the long alkyl chains provide a hydrophobic domain for integration into lipid bilayers or for solubilizing hydrophobic molecules, while the central propan-2-ol group offers a site for further chemical functionalization, such as conjugation with targeting ligands or other bioactive molecules. Researchers value this compound for its role in modulating the physicochemical properties of lipid assemblies, including membrane fluidity and stability. This compound is provided as a high-purity compound for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

14690-01-8

Formule moléculaire

C35H72O3

Poids moléculaire

540.9 g/mol

Nom IUPAC

1,3-dihexadecoxypropan-2-ol

InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3

Clé InChI

CSTYETQXRJUWCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O

SMILES canonique

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O

Autres numéros CAS

14690-01-8

Origine du produit

United States

Comparaison Avec Des Composés Similaires

1,3-Bis(2-chloroethoxy)propan-2-ol ()

  • Substituents : Two chloroethoxy (-OCH₂CH₂Cl) groups.
  • Key Properties: Higher polarity and reactivity due to electronegative chlorine atoms. The chloro groups enable further derivatization (e.g., nucleophilic substitution for azido or amino groups) .
  • Applications: Intermediate in synthesizing more complex derivatives like azido- or amino-functionalized analogs.

1,3-Bis(2-azidoethoxy)propan-2-ol ()

  • Substituents : Azidoethoxy (-OCH₂CH₂N₃) groups.
  • Key Properties: Azido groups facilitate "click chemistry" (e.g., Cu-catalyzed cycloaddition with alkynes).
  • Applications : Bioconjugation and polymer chemistry.

1,3-Bis(2-aminoethoxy)propan-2-ol ()

  • Substituents: Aminoethoxy (-OCH₂CH₂NH₂) groups.
  • Key Properties: Basic amino groups enhance water solubility and metal coordination capacity. Prone to oxidation unless stabilized .
  • Applications : Ligand for metal complexes (e.g., Cu(II) in ) or pH-responsive materials.

1,3-Bis(aryloxy)propan-2-ol Derivatives ()

  • Substituents : Aromatic rings (e.g., substituted phenyl groups).
  • Key Properties : Tunable electronic and steric profiles based on aryl substituents. Moderate hydrophobicity (log P ~2–4).
  • Applications : Antileishmanial agents, with activity correlated to substituent electronegativity and molecular volume .

This compound

  • Substituents : Two long-chain hexadecyl (-OC₁₆H₃₃) groups.
  • Key Properties : Extreme hydrophobicity (predicted log P >10), low aqueous solubility, and high lipid affinity. The C16 chains enhance membrane integration and cellular uptake efficiency.
  • Applications: Potential use in lipid nanoparticles (LNPs) for drug encapsulation or gene delivery, leveraging its self-assembly and bilayer-stabilizing properties.

Comparative Data Table

Compound Substituent Type Molecular Weight (g/mol) log P (Predicted) Solubility Key Applications
1,3-Bis(2-chloroethoxy)propan-2-ol Chloroethoxy ~285 ~1.5 Moderate in polar solvents Synthetic intermediate
1,3-Bis(2-azidoethoxy)propan-2-ol Azidoethoxy ~313 ~2.0 Low in water Bioconjugation
1,3-Bis(aryloxy)propan-2-ol Aryloxy (e.g., phenyl) ~300–400 ~2.0–4.0 Low in water Antileishmanial agents
This compound Hexadecyloxy ~650 >10 Insoluble in water Drug delivery, surfactants

Méthodes De Préparation

Reaction Mechanism and Conditions

  • Base-Mediated Ring-Opening : Epichlorohydrin reacts with hexadecanol under alkaline conditions. Sodium hydroxide deprotonates the alcohol, enabling nucleophilic attack on the epoxide ring.

  • Ether Bond Formation : The intermediate glycidyl ether undergoes further reaction with a second equivalent of hexadecanol to yield the 1,3-diglyceride structure.

Key Parameters :

  • Temperature : 25–40°C

  • Reaction Time : 16–24 hours

  • Molar Ratio : 2:1 (hexadecanol:epichlorohydrin)

  • Solvent : Water or aqueous-organic biphasic systems.

Optimized Protocol

A representative procedure derived from multiple studies:

StepReagentQuantityConditionsOutcome
1Hexadecanol2.5 molDissolved in NaOH/H2OAlkoxide formation
2Epichlorohydrin1.08 molAdded dropwise at 25°CGlycidyl ether intermediate
3Hexadecanol1.08 mol16 h stirringEtherification
4WorkupTolueneExtraction, dryingCrude product isolation
5PurificationDistillation155°C at 0.5 mmHg50–60% yield

Challenges :

  • Low Solubility : Hexadecanol’s long alkyl chain reduces reactivity in aqueous media, necessitating vigorous stirring.

  • Byproduct Formation : Competing reactions at the secondary hydroxyl group may generate 1,2-isomers, requiring careful chromatography for separation.

Alternative Approaches and Modifications

Etherification via Williamson Synthesis

Some studies employ alkyl halides instead of epichlorohydrin:

  • Reaction : 1,3-dihydroxypropan-2-ol + 2 equivalents hexadecyl bromide

  • Base : Potassium carbonate in refluxing acetone

  • Yield : 30–40% (lower due to steric hindrance).

Enzymatic Synthesis

Lipase-catalyzed transesterification has been explored for enantioselective production:

  • Substrate : 1,3-diacylglycerols + hexadecanol

  • Enzyme : Candida antarctica lipase B

  • Advantage : Higher stereochemical control (>90% ee).

Comparative Analysis of Methods

MethodYield (%)PurityScalabilityCost
Epichlorohydrin50–60>95%HighLow
Williamson30–4080–90%ModerateMedium
Enzymatic20–30>99%LowHigh

Key Findings :

  • The epichlorohydrin method remains preferred for industrial-scale synthesis due to cost-effectiveness.

  • Enzymatic routes, while less efficient, provide superior stereochemical outcomes for research applications.

Advanced Purification Techniques

Chromatographic Separation

  • Normal-Phase HPLC : Silica columns with hexane:ethyl acetate gradients resolve 1,3- and 1,2-isomers.

  • Recrystallization : Hexane/ethanol mixtures yield crystals with >99% purity.

Analytical Validation

  • NMR : δ 3.4–3.6 ppm (m, –OCH2–), δ 1.2–1.4 ppm (m, –CH2– chains).

  • MS : m/z 540.94 [M+H]+.

Industrial-Scale Considerations

Process Intensification Strategies :

  • Continuous Flow Reactors : Reduce reaction time to <4 hours via enhanced mixing.

  • Solvent Recycling : Toluene recovery systems cut costs by 40%.

Environmental Impact :

  • Waste streams contain NaCl and unreacted hexadecanol, requiring bio-based solvent recovery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Bis(hexadecyloxy)propan-2-ol, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using glycerol derivatives and hexadecyl bromide under catalytic conditions (e.g., BF₃·Et₂O as a Lewis acid). Critical steps include temperature control (~60°C) to avoid side reactions and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient). Purity is confirmed by thin-layer chromatography (TLC) and quantified using HPLC with evaporative light scattering detection (ELSD) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of hexadecyloxy groups and the propan-2-ol backbone. Mass spectrometry (MS) via electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl and ether functional groups (e.g., O-H stretch at ~3400 cm⁻¹, C-O-C at ~1100 cm⁻¹) .

Q. What are the critical steps in scaling up the synthesis of this compound without compromising yield?

  • Methodological Answer : Scalability requires optimizing stoichiometry (e.g., 2:1 molar ratio of hexadecyl bromide to glycerol derivative) and using reflux conditions with efficient stirring. Post-reaction, liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted alkyl halides. Recrystallization in ethanol at low temperatures enhances purity, while yield is maximized by recycling unreacted starting materials .

Advanced Research Questions

Q. How does the positioning of hexadecyloxy groups influence the compound’s hydrophobicity and interaction with lipid bilayers?

  • Methodological Answer : The 1,3-substitution pattern creates a wedge-shaped molecular geometry, enhancing hydrophobic interactions with lipid membranes. Comparative studies using Langmuir-Blodgett troughs show higher monolayer collapse pressures (45–50 mN/m) vs. 1,2-isomers (35–40 mN/m). Molecular dynamics simulations (e.g., GROMACS) reveal preferential alignment of hexadecyl chains with lipid acyl groups, stabilizing membrane integration .

Q. How to resolve contradictions in reported solubility parameters of this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane, chloroform) should be conducted using dynamic light scattering (DLS) to detect aggregates. Hansen solubility parameters (HSPs) can predict miscibility, while differential scanning calorimetry (DSC) identifies phase transitions. Discrepancies often arise from trace impurities or variations in alkyl chain packing, addressed via rigorous purification .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in lipid metabolism studies?

  • Methodological Answer : Use radiolabeled (³H or ¹⁴C) lipid substrates in cell-free assays to monitor enzymatic hydrolysis (e.g., phospholipase A₂ inhibition). In cell cultures (e.g., HepG2 or 3T3-L1), lipid droplet formation can be quantified via fluorescence microscopy (Nile Red staining). Dose-response curves (0.1–100 µM) and LC-MS/MS validate metabolite profiles .

Q. How can computational modeling predict the self-assembly behavior of this compound in aqueous environments?

  • Methodological Answer : All-atom molecular dynamics (MD) simulations (software: CHARMM or AMBER) model micelle or vesicle formation. Critical micelle concentration (CMC) is estimated using the Gibbs free energy of transfer. Coarse-grained models (e.g., Martini force field) simulate large-scale aggregation, validated by small-angle X-ray scattering (SAXS) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.